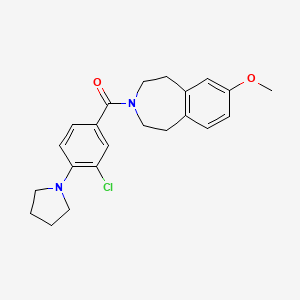![molecular formula C12H8N4O3S B5653213 7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5653213.png)
7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. It is a member of the thiadiazolo[3,2-a]pyrimidinone family, which has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is not fully understood. However, it has been suggested that it may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells, as well as inhibiting the activity of various enzymes involved in cancer cell proliferation. Its anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including topoisomerase II and protein kinase C. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to disrupt bacterial cell membranes, leading to bacterial cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one in lab experiments is its ability to exhibit various biological activities, making it a potential candidate for the development of new drugs. Additionally, it is relatively easy to synthesize and has been found to be stable under various conditions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one. One potential direction is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the study of the structure-activity relationship of this compound may lead to the development of more potent derivatives with improved biological activity.
Métodos De Síntesis
The synthesis of 7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves the reaction of 4-nitrophenylhydrazine with 2-cyano-3-methylthiophene in the presence of a base, followed by cyclization with chloroacetic acid. The resulting compound is then treated with a reducing agent to obtain the final product.
Aplicaciones Científicas De Investigación
7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
7-methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3S/c1-7-6-10(17)15-12(13-7)20-11(14-15)8-2-4-9(5-3-8)16(18)19/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNHCDXELDZACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(3-chloroisoxazol-5-yl)ethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653165.png)
![N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5653166.png)
![N-[(2-naphthylamino)carbonothioyl]-2-furamide](/img/structure/B5653172.png)

![6-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5653179.png)
![4-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-1,4-oxazepane](/img/structure/B5653187.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-fluoro-2-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5653198.png)

![4'-{[(cyclopropylamino)carbonyl]amino}-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5653216.png)
![3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5653219.png)
![2-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}isoindoline](/img/structure/B5653222.png)
![N-[2-(3-chlorophenyl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5653229.png)
![2,2-dimethylpropyl 3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5653235.png)